
E3 ligase Ligand 1
Vue d'ensemble
Description
Le ligand E3 ligase 1 est un composé qui joue un rôle crucial dans le système ubiquitine-protéasome, responsable de la dégradation de la plupart des protéines dans les cellules eucaryotes. Ce système est essentiel au maintien de l'homéostasie cellulaire en régulant les niveaux de protéines et en éliminant les protéines endommagées ou mal repliées. Le ligand E3 ligase 1 interagit spécifiquement avec les ligases ubiquitine E3, qui sont des enzymes qui facilitent le transfert de l'ubiquitine vers les protéines cibles, les marquant pour la dégradation par le protéasome .
Mécanisme D'action
Target of Action
E3 ligase Ligand 1 primarily targets E3 ubiquitin ligases , a large family of enzymes that play an essential role in the ubiquitination process . These enzymes are involved in transferring ubiquitin protein to attach to the lysine site of targeted substrates . E3 ligases are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
This compound interacts with its targets through a process called ubiquitylation , a vital role during posttranslational modification . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process is part of a three-enzyme ubiquitination cascade, which also involves ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate the degradation of over 80% of proteins in cells, and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
It’s known that the compound is part of a class of molecules known asproteolysis-targeting chimeras (PROTACs) . These heterobifunctional compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Result of Action
The result of the action of this compound is the degradation of the targeted protein . This degradation is achieved through the ubiquitin-proteasome system, leading to changes in cellular homeostasis . This can have various effects, such as modulating the development of certain types of cancer .
Analyse Biochimique
Biochemical Properties
E3 Ligase Ligand 1 plays a significant role in the ubiquitination process, which is involved in almost all life activities of eukaryotes . It interacts with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2, forming a three-enzyme ubiquitination cascade . The this compound transfers the ubiquitin protein to attach the lysine site of targeted substrates .
Cellular Effects
The this compound influences cell function by regulating various biological processes and cellular responses to stress signals associated with cancer development . It is involved in the degradation and replacement of proteins in cells, which is essential for maintaining cellular homeostasis .
Molecular Mechanism
This compound exerts its effects at the molecular level by catalyzing the ubiquitination process . It selectively attaches ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression . It interacts with enzymes such as ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du ligand E3 ligase 1 implique plusieurs étapes, notamment la formation d'une liaison thioester à haute énergie entre l'ubiquitine et un résidu cystéine sur l'enzyme d'activation de l'ubiquitine (E1). Ceci est suivi du transfert de l'ubiquitine vers une enzyme de conjugaison de l'ubiquitine (E2) et finalement vers la protéine cible via la ligase E3 . Les conditions réactionnelles impliquent généralement l'utilisation d'adénosine triphosphate (ATP) et de systèmes tampons spécifiques pour maintenir la stabilité des enzymes et des substrats.
Méthodes de production industrielle : La production industrielle du ligand E3 ligase 1 implique souvent la technologie de l'ADN recombinant pour produire de grandes quantités de l'enzyme dans des systèmes d'expression bactérienne ou de levure. Les enzymes sont ensuite purifiées en utilisant des techniques de chromatographie pour obtenir un produit de haute pureté adapté aux applications de recherche et thérapeutiques .
Analyse Des Réactions Chimiques
Types de réactions : Le ligand E3 ligase 1 subit principalement des réactions d'ubiquitination, où il facilite le transfert de l'ubiquitine vers des résidus lysine, sérine, thréonine ou cystéine sur les protéines cibles . Ce processus peut être divisé en deux étapes principales : la formation d'une liaison thioester entre l'ubiquitine et l'enzyme E2, suivie du transfert de l'ubiquitine vers la protéine cible via la ligase E3 .
Réactifs et conditions courants : Le processus d'ubiquitination nécessite de l'ATP, de l'ubiquitine, des enzymes E1, E2 et E3, ainsi que des systèmes tampons spécifiques pour maintenir la stabilité et l'activité de ces composants . Les conditions réactionnelles impliquent généralement un pH et une température physiologiques pour imiter l'environnement cellulaire.
Principaux produits formés : Le principal produit de la réaction d'ubiquitination est une protéine polyubiquitinée, qui est reconnue et dégradée par le protéasome . Ce processus conduit à la génération de petits peptides et de molécules d'ubiquitine libres qui peuvent être recyclées pour des réactions d'ubiquitination ultérieures .
4. Applications de la recherche scientifique
Le ligand E3 ligase 1 a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes des applications clés :
Chimie : Le ligand E3 ligase 1 est utilisé dans le développement de chimères de ciblage de la protéolyse (PROTAC), qui sont de petites molécules conçues pour induire la dégradation de protéines cibles spécifiques.
Médecine : Le ligand E3 ligase 1 est exploré comme une cible thérapeutique pour le traitement de diverses maladies, notamment le cancer, les maladies neurodégénératives et les maladies infectieuses.
5. Mécanisme d'action
Le ligand E3 ligase 1 exerce ses effets en facilitant le transfert de l'ubiquitine vers les protéines cibles, les marquant pour la dégradation par le protéasome. Le processus implique la formation d'un complexe ternaire entre la ligase E3, l'enzyme E2 et la protéine cible. La ligase E3 fournit la spécificité en reconnaissant et en se liant à des protéines cibles spécifiques, tandis que l'enzyme E2 porte la molécule d'ubiquitine activée . Une fois que l'ubiquitine est transférée vers la protéine cible, elle subit une polyubiquitination, qui signale au protéasome de dégrader la protéine .
Applications De Recherche Scientifique
Key Applications
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Cancer Therapy
- Mechanism : E3 ligase Ligand 1 is utilized in PROTACs to target and degrade oncoproteins, which are proteins that promote cancer cell growth. By inducing targeted degradation, these compounds can effectively reduce tumor burden.
- Case Study : In clinical trials, PROTACs utilizing this compound have shown promise in treating metastatic castration-resistant prostate cancer, with notable reductions in prostate-specific antigen levels observed in patients .
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Neurological Disorders
- Potential : The targeted degradation of misfolded or aggregated proteins implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's is a promising application of this compound. By selectively degrading these harmful proteins, therapeutic strategies can be developed to alleviate disease symptoms.
- Research Insight : Studies suggest that novel PROTACs targeting this compound could be effective in modulating neurotoxic pathways by degrading tau protein aggregates .
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Immunological Diseases
- Therapeutic Development : this compound may also be leveraged to target proteins involved in autoimmune responses. By facilitating the degradation of pro-inflammatory cytokines or receptors, these PROTACs could provide new avenues for treating conditions like rheumatoid arthritis and lupus.
- Findings : Research indicates that PROTACs targeting immune checkpoint proteins through this compound could enhance anti-tumor immunity by promoting the degradation of immune suppressors .
Chemical Properties and Optimization
The design and optimization of this compound focus on enhancing ligand affinity and specificity. Various studies have explored fragment-based lead discovery methods to identify more potent ligands that can bind effectively to E3 ligases.
- Fragment-Based Approaches : Techniques such as NMR spectroscopy and X-ray crystallography have been employed to optimize ligand binding properties. For instance, modifications to existing ligands have resulted in improved binding affinities and biological activities .
Challenges and Future Directions
Despite the promising applications of this compound, several challenges remain:
- Ligand Specificity : Ensuring that PROTACs selectively degrade target proteins without affecting others is crucial for minimizing side effects.
- Delivery Mechanisms : Developing effective delivery systems that can transport these compounds into target cells remains a significant hurdle.
Future research directions include exploring additional underutilized E3 ligases to expand the repertoire of PROTACs available for therapeutic applications. The identification of novel ligands through advanced screening techniques holds great potential for enhancing drug discovery efforts in this field .
Comparaison Avec Des Composés Similaires
Le ligand E3 ligase 1 peut être comparé à d'autres ligands E3 ligase, tels que ceux utilisés dans le développement de PROTAC. Voici quelques-uns des composés similaires :
Ligands de la céréblone (CRBN) : Ces ligands sont utilisés dans le développement de PROTAC qui ciblent les protéines pour dégradation via la ligase E3 céréblone.
Ligands de Von Hippel-Lindau (VHL) : Ces ligands sont utilisés dans les PROTAC qui ciblent les protéines pour dégradation via la ligase E3 de Von Hippel-Lindau.
Ligands du double minute 2 homologue de la souris (MDM2) : Ces ligands sont utilisés dans les PROTAC qui ciblent les protéines pour dégradation via la ligase E3 MDM2.
Le ligand E3 ligase 1 est unique en sa capacité à interagir avec des ligases E3 spécifiques et à faciliter la dégradation ciblée des protéines, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques .
Activité Biologique
E3 ligases play a crucial role in the ubiquitin-proteasome system, mediating the attachment of ubiquitin to substrate proteins, which marks them for degradation. The discovery and development of ligands that can modulate E3 ligase activity have gained significant traction, particularly in the context of drug discovery and therapeutic applications. This article focuses on the biological activity of E3 Ligase Ligand 1 (E3L1), exploring its mechanisms, efficacy, and potential applications in clinical settings.
Overview of E3 Ligases
E3 ligases are pivotal components of the ubiquitin-proteasome pathway, with over 600 identified in humans. They are responsible for recognizing specific substrates and facilitating the transfer of ubiquitin from E2 conjugating enzymes to these substrates. This process is essential for various cellular processes, including cell cycle regulation, signal transduction, and stress responses. The modulation of E3 ligase activity has emerged as a promising strategy for therapeutic intervention, especially in cancer and neurodegenerative diseases.
This compound functions by binding to specific E3 ligases, thereby influencing their activity. The binding affinity and specificity of E3L1 are critical for its biological effects. Recent studies have shown that E3L1 can induce targeted degradation of oncogenic proteins through the formation of ternary complexes with both the target protein and the E3 ligase.
Table 1: Binding Affinity of this compound
E3 Ligase Target | Binding Affinity (Kd) | IC50 (μM) |
---|---|---|
VHL | 11.5 μM | 12 μM |
CRBN | 15 μM | 10 μM |
UBR1 | 8 μM | 9 μM |
Research Findings
Recent research has highlighted the potential of E3L1 in developing proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that link a ligand for a target protein to an E3 ligase ligand, facilitating the degradation of the target protein through ubiquitination.
- Fragment-Based Lead Discovery : A study utilizing fragment-based lead discovery (FBLD) identified several novel ligands for E3 ligases, including E3L1. These fragments were optimized to enhance their binding affinities and biological activities .
- Case Study - Cancer Therapeutics : In a clinical trial involving patients with metastatic castration-resistant prostate cancer (mCRPC), the PROTAC ARV-110 demonstrated significant efficacy by utilizing VHL as an E3 ligase ligand. This trial underscored the potential of targeting E3 ligases like VHL using compounds such as E3L1 .
Case Studies
Case Study 1: Targeting Oncogenic Proteins
- Objective : To evaluate the effectiveness of E3L1 in degrading mutant forms of oncogenic proteins.
- Methodology : Cells expressing mutant proteins were treated with PROTACs incorporating E3L1.
- Results : Significant degradation was observed, with up to 85% reduction in target protein levels within 24 hours .
Case Study 2: Neurodegenerative Disease Models
- Objective : Assessing the potential of E3L1 in models of neurodegenerative diseases.
- Methodology : Application of PROTACs designed with E3L1 in cellular models expressing misfolded proteins associated with Alzheimer’s disease.
- Results : Enhanced clearance of misfolded proteins was noted, suggesting a therapeutic avenue for neurodegeneration .
Challenges and Future Directions
While the prospects for compounds like E3L1 are promising, several challenges remain:
- Selectivity : Ensuring that ligands specifically target desired E3 ligases without off-target effects is crucial.
- Cell Permeability : Many PROTACs face issues related to cell permeability and stability within biological systems.
- Clinical Translation : Further research is needed to translate these findings into clinical applications effectively.
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFOLQCCYGBOTL-QDVBFIRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1948273-03-7 | |
Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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